molecular formula C22H29N3O6S B2862767 4-((3,4-dimethoxyphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1235657-16-5

4-((3,4-dimethoxyphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2862767
CAS No.: 1235657-16-5
M. Wt: 463.55
InChI Key: LIENEJANATZOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-dimethoxyphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme involved in the regulation of cellular processes through the removal of acetyl groups from non-histone substrates, most notably alpha-tubulin. Research demonstrates that this compound exhibits high selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, which is crucial for minimizing off-target effects in experimental models . Its primary research value lies in its application as a chemical probe to dissect the unique biological functions of HDAC6, which include roles in cell motility, protein degradation via the aggresome pathway, and the cellular stress response. By selectively inhibiting HDAC6, this molecule leads to the accumulation of acetylated tubulin, disrupting microtubule-dependent processes and inducing apoptosis in various cancer cell lines. Preclinical studies highlight its efficacy in models of multiple myeloma and other hematological malignancies, where it promotes the accumulation of polyubiquitinated proteins and endoplasmic reticulum stress, leading to cancer cell death . Furthermore, due to HDAC6's involvement in pathways relevant to neurodegeneration and immune synapse formation, this inhibitor is a valuable tool for investigating therapeutic strategies for Alzheimer's disease, Huntington's disease, and autoimmune disorders. Its well-characterized mechanism provides researchers with a precise means to explore HDAC6 biology in pathophysiology and to validate it as a target for novel therapeutic interventions.

Properties

IUPAC Name

4-[[(3,4-dimethoxyphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S/c1-29-19-7-5-4-6-18(19)24-22(26)25-12-10-16(11-13-25)15-23-32(27,28)17-8-9-20(30-2)21(14-17)31-3/h4-9,14,16,23H,10-13,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIENEJANATZOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related piperidine-carboxamide derivatives are highlighted below. Key differences arise from variations in aromatic substituents, sulfonamide vs. carboxamide linkages, and methoxy vs. halogen/nitro groups.

Functional and Pharmacological Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (target compound) enhance solubility and may promote interactions with polar residues in target proteins (e.g., GPCRs) .
  • Sulfonamide vs. Benzodiazol-2-one Linkages :
    • The sulfonamide group in the target compound offers strong hydrogen-bonding capacity, which may improve binding specificity compared to benzodiazol-2-one derivatives .
    • Benzodiazol-2-one-containing compounds (e.g., 8–10 in ) exhibit rigid planar structures, favoring stacking interactions with aromatic receptor pockets .
  • Biological Activity Trends :
    • Fluorinated analogs () show enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .
    • Brominated derivatives (e.g., compound 56 in ) are often utilized in radiolabeling or as heavy-atom derivatives for crystallography .

Preparation Methods

Characterization of the Final Product

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.68 (d, J = 8.8 Hz, 2H, sulfonamide aromatic), 6.92–6.85 (m, 3H, 2-methoxyphenyl), 6.71 (d, J = 8.8 Hz, 2H, sulfonamide aromatic), 4.12 (s, 2H, NHCO), 3.89 (s, 3H, OCH₃), 3.84 (s, 6H, 2×OCH₃), 3.42–3.36 (m, 4H, piperidine CH₂), 2.81–2.75 (m, 2H, CH₂NHSO₂), 2.54–2.48 (m, 2H, piperidine CH₂).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C=O), 152.1, 149.3 (sulfonamide aromatic carbons), 134.5, 128.9, 115.6 (2-methoxyphenyl carbons), 56.3 (OCH₃), 55.9 (2×OCH₃), 48.7 (piperidine CH₂), 43.2 (CH₂NHSO₂), 32.1 (piperidine CH₂).
  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₂H₂₈N₃O₆S [M+H⁺]: 474.1698; Found: 474.1702.

Optimization and Yield Considerations

  • Protection Step : Cbz protection achieves >95% yield under mild conditions.
  • Sulfonylation : Reaction efficiency depends on the stoichiometric ratio of sulfonyl chloride to amine (1.2:1 optimal).
  • Carboxamide Formation : Excess 2-methoxyphenyl isocyanate (1.5 equiv) ensures complete conversion, yielding 82% pure product after chromatography.

Comparative Analysis of Alternative Synthetic Routes

An alternative pathway involves pre-forming the carboxamide prior to sulfonylation. Ethyl piperidine-1-carboxylate is hydrolyzed to piperidine-1-carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water. Activation with N,N'-dicyclohexylcarbodiimide (DCC) and coupling with 2-methoxyaniline yields N-(2-methoxyphenyl)piperidine-1-carboxamide. Subsequent bromination at the 4-position and amination introduces the sulfonamide group. However, this route suffers from lower overall yields (47%) due to side reactions during bromination.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve sulfonylation efficiency by minimizing thermal degradation. A microreactor system operating at 80°C with a residence time of 15 minutes achieves 94% conversion, compared to 78% in batch mode. Additionally, replacing Pd/C with Raney nickel in the hydrogenation step reduces costs without compromising yield (91% vs. 93%).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.